3-Isocyanato-1,2-oxazole
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Overview
Description
3-Isocyanato-1,2-oxazole is a heterocyclic compound with the molecular formula C₄H₂N₂O₂. It features a five-membered ring containing both oxygen and nitrogen atoms, with an isocyanate functional group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide (MnO₂) under flow conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of scalable and efficient catalytic systems. Magnetic nanocatalysts, for example, have been employed for the synthesis of various oxazole derivatives due to their high stability and ease of separation from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO₂.
Substitution: Palladium-catalyzed direct arylation of oxazoles with iodo-, bromo-, and chloro(hetero)aromatics.
Common Reagents and Conditions:
Oxidation: MnO₂, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, iodo-, bromo-, and chloro(hetero)aromatics.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Isocyanato-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isocyanato-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to bind to various receptors and enzymes, leading to a range of biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative .
Comparison with Similar Compounds
Isoxazole: Contains oxygen and nitrogen atoms at the 1 and 2 positions, respectively.
1,2,4-Oxadiazole: Contains nitrogen atoms at the 1, 2, and 4 positions.
Properties
CAS No. |
61672-75-1 |
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Molecular Formula |
C4H2N2O2 |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
3-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C4H2N2O2/c7-3-5-4-1-2-8-6-4/h1-2H |
InChI Key |
SVUXRMADZWVVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1N=C=O |
Origin of Product |
United States |
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